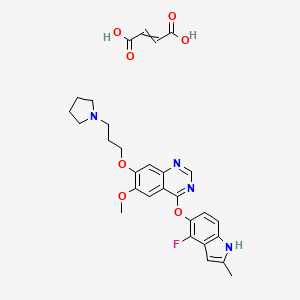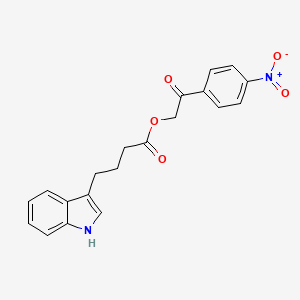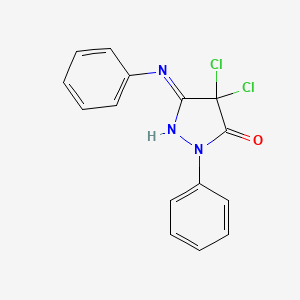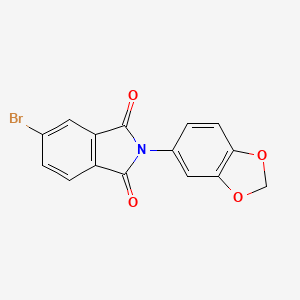
2-Chloro-3,5-dinitrobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,5-dinitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2N2O5S. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of chloro, nitro, and sulfonyl chloride functional groups, making it a versatile reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dinitrobenzenesulfonyl chloride typically involves the chlorination of 3,5-dinitrobenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group. The process may involve the use of thionyl chloride (SOCl2) as a chlorinating agent, which reacts with the sulfonic acid group to form the sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and distillation, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-dinitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of already oxidized nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although these reactions are less frequently employed.
Major Products Formed
Nucleophilic Substitution: Sulfonamide derivatives are the major products.
Reduction: Amino derivatives are formed from the reduction of nitro groups.
Oxidation: Further oxidation products, although less common, may include sulfonic acids.
Scientific Research Applications
2-Chloro-3,5-dinitrobenzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-dinitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide derivatives, which are important intermediates in various chemical synthesis processes. The nitro groups also play a role in the compound’s reactivity, as they can undergo reduction to form amino groups, further diversifying the compound’s chemical behavior.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzenesulfonyl chloride: Similar in structure but with only one nitro group.
3,5-Dinitrobenzenesulfonyl chloride: Lacks the chloro group, making it less reactive in certain nucleophilic substitution reactions.
2-Nitrobenzenesulfonyl chloride: Contains only one nitro group and no chloro group, resulting in different reactivity patterns.
Uniqueness
2-Chloro-3,5-dinitrobenzenesulfonyl chloride is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable reagent in organic chemistry.
Properties
Molecular Formula |
C6H2Cl2N2O6S |
|---|---|
Molecular Weight |
301.06 g/mol |
IUPAC Name |
2-chloro-3,5-dinitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O6S/c7-6-4(10(13)14)1-3(9(11)12)2-5(6)17(8,15)16/h1-2H |
InChI Key |
LCUKMWXTTZXGHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B12466062.png)
![1-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol](/img/structure/B12466064.png)
![Decyl 3-[(3,5-dinitrophenyl)amino]benzoate](/img/structure/B12466068.png)
![4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12466073.png)

![N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B12466082.png)

![2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-5-nitroaniline](/img/structure/B12466091.png)


![N-(1,3-benzodioxol-5-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide](/img/structure/B12466102.png)
